Cas no 2172180-71-9 (1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid)

1-[5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a pentanoyl linker and a 3-methylpiperidine-3-carboxylic acid moiety, offering steric and electronic modulation for peptide backbone modification. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly useful for introducing constrained, non-natural amino acid residues into peptide sequences, enhancing conformational control and stability. Its synthetic utility lies in its ability to facilitate the incorporation of rigid, alicyclic motifs, which can improve target binding affinity and metabolic resistance in designed peptides.
1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid structure
2172180-71-9 structure
Product Name:1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid
CAS No:2172180-71-9
MF:C27H32N2O5
MW:464.553387641907
CID:6358997
PubChem ID:165526168
Update Time:2025-10-28

1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2172180-71-9
    • EN300-1495120
    • 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid
    • Inchi: 1S/C27H32N2O5/c1-27(25(31)32)14-8-16-29(18-27)24(30)13-6-7-15-28-26(33)34-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,23H,6-8,13-18H2,1H3,(H,28,33)(H,31,32)
    • InChI Key: SLIRTDQCMIVXDZ-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CN(C(CCCCNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 721
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.9Ų

1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid Pricemore >>

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Additional information on 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid

1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2172180-71-9, known as 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid, is a complex organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered cyclic amine. The piperidine moiety is substituted at the 3-position with a methyl group and a carboxylic acid group, contributing to its structural stability and functional versatility. The pentanoyl chain attached to the piperidine ring introduces additional complexity, with the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc group is a well-known protecting group in peptide synthesis, underscoring the compound's potential role in peptide-based drug design.

Recent advancements in chemical synthesis have enabled the efficient production of this compound, leveraging techniques such as solid-phase synthesis and automated peptide synthesis. These methods have significantly improved the scalability and purity of the compound, facilitating its use in preclinical studies. The integration of computational chemistry tools has further enhanced our understanding of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

Emerging research has focused on the biological activity of this compound, particularly its ability to inhibit specific enzymes or modulate receptor activity. For instance, studies have demonstrated its potential as an inhibitor of proteolytic enzymes, which are implicated in various pathological conditions such as neurodegenerative diseases and cancer. The compound's ability to penetrate cellular membranes and interact with intracellular targets makes it a promising candidate for targeted drug delivery systems.

In addition to its enzymatic inhibitory properties, this compound has shown potential in modulating signaling pathways involved in inflammation and immune response. Preclinical data suggest that it may exert anti-inflammatory effects by inhibiting cytokine production or modulating nuclear factor-kappa B (NF-κB) signaling. These findings align with the growing trend of developing multi-target drugs that address complex disease mechanisms.

The application of this compound extends beyond traditional pharmacology into the realm of personalized medicine. Advances in genomics and proteomics have enabled researchers to identify patient populations that may benefit most from this compound's therapeutic effects. By leveraging biomarkers and predictive modeling, scientists are working towards optimizing dosing regimens and minimizing adverse effects.

Furthermore, the environmental impact of synthesizing this compound has been a topic of interest among chemists. Green chemistry principles are being increasingly applied to reduce waste and improve sustainability in its production process. Innovations such as catalytic asymmetric synthesis and solvent-free reactions are being explored to enhance eco-friendliness without compromising product quality.

In conclusion, 1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-3-methylpiperidine-3-carboxylic acid represents a cutting-edge molecule with diverse applications in drug discovery and development. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a valuable asset in the pursuit of innovative therapeutic solutions.

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